molecular formula C8H16ClNO2 B2497795 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride CAS No. 2361635-56-3

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride

Cat. No.: B2497795
CAS No.: 2361635-56-3
M. Wt: 193.67
InChI Key: KNYRDSBGXVZJJH-UHFFFAOYSA-N
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Description

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene groups and one amine group

Mechanism of Action

    Target of Action

    The primary targets of a compound are usually identified through a combination of biochemical assays, such as binding assays or enzymatic assays, and computational methods, such as molecular docking or virtual screening .

    Mode of Action

    The interaction of the compound with its targets and the resulting changes are often studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and other biophysical methods to understand the structural basis of the interaction .

    Biochemical Pathways

    The affected pathways and their downstream effects can be elucidated through a combination of experimental techniques, such as gene expression profiling, proteomics, and metabolomics, as well as computational pathway analysis .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically studied in preclinical models using a combination of in vitro assays and in vivo studies .

    Result of Action

    The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including cell-based assays, molecular biology techniques, and microscopy .

    Action Environment

    The influence of environmental factors on a compound’s action, efficacy, and stability can be studied through stability studies under various conditions, as well as studies in different biological models to understand the influence of physiological and pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-piperidin-2-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpiperidine: Another piperidine derivative with similar structural features but different functional groups.

    2-Aminomethylpiperidine: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.

    Piperine: A naturally occurring piperidine derivative with known biological activities.

Uniqueness

2-Methoxy-1-piperidin-2-ylethanone;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group allows for unique substitution reactions, and its piperidine core is a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

2-methoxy-1-piperidin-2-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYRDSBGXVZJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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